Bienvenue dans la boutique en ligne BenchChem!

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL

Chiral chromatography Enantiomeric purity Sertraline impurity profiling

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL, catalogued as Sertraline Impurity 4 (CAS 374777-87-4), is a chiral alcohol analog of the selective serotonin reuptake inhibitor (SSRI) sertraline, bearing a single stereogenic center at C4 with (S)-configuration. Its molecular formula is C16H14Cl2O with a molecular weight of 293.2 g/mol, distinguishing it from sertraline (C17H17Cl2N, MW 306.2 as free base) and N-desmethylsertraline (C16H15Cl2N, MW 280.2).

Molecular Formula C16H14Cl2O
Molecular Weight 293.2 g/mol
CAS No. 374777-87-4
Cat. No. B137435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL
CAS374777-87-4
Molecular FormulaC16H14Cl2O
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m0/s1
InChIKeyGZQAUCBRPSENQB-CHPOKUKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL (CAS 374777-87-4) Procurement Guide: Analytical Reference Standard for Sertraline Impurity Profiling


(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL, catalogued as Sertraline Impurity 4 (CAS 374777-87-4), is a chiral alcohol analog of the selective serotonin reuptake inhibitor (SSRI) sertraline, bearing a single stereogenic center at C4 with (S)-configuration [1]. Its molecular formula is C16H14Cl2O with a molecular weight of 293.2 g/mol, distinguishing it from sertraline (C17H17Cl2N, MW 306.2 as free base) and N-desmethylsertraline (C16H15Cl2N, MW 280.2) [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for sertraline [1].

Why Generic Sertraline Alcohol Analogs Cannot Substitute for (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL (CAS 374777-87-4) in Analytical Workflows


Closely related sertraline impurities—such as the diastereomeric mixture Sertraline Impurity 1 (CAS 866018-46-4), the opposite (4R)-enantiomer, or the amine-bearing N-desmethylsertraline (CAS 91797-58-9)—exhibit distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and stereochemical identities that preclude interchangeable use as reference standards [1]. The USFDA requires demonstration of chiral drug bioavailability and enantiomeric purity control [2]; using a non-stereospecific or functionally distinct analog introduces uncontrolled systematic error into HPLC peak identification, method validation, and impurity quantification workflows. The quantitative evidence below establishes the specific, measurable parameters that define this compound's non-substitutability.

Quantitative Differentiation Evidence: (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL vs. Closest Analogs


Stereochemical Identity: Single (4S)-Enantiomer vs. Diastereomeric Mixture (Sertraline Impurity 1, CAS 866018-46-4)

This compound is the single (4S)-configured enantiomer, whereas Sertraline Impurity 1 (CAS 866018-46-4) is explicitly labelled as a 'Mixture of Diastereomers,' meaning it contains both (1S,4S) and (1R,4S) or (1S,4R) and (1R,4R) configurations at C1 and C4 . The Rao et al. (2009) method achieved baseline chiral resolution of sertraline stereoisomers and process-related impurities using a CYCLOBOND I 2000 DM dimethylated β-cyclodextrin chiral stationary phase (CSP), demonstrating that stereochemically distinct species yield discrete, quantifiable chromatographic peaks [1]. The Reyes-Reyes et al. (2014) UHPLC method further validated enantiomeric purity determination in the presence of four process-related chiral impurities with a 50% reduction in total analysis time compared to conventional HPLC and savings of 94% acetonitrile and 90% 2-hydroxypropyl-β-cyclodextrin [2]. Using a diastereomeric mixture as a reference standard introduces multiple, unresolved peaks, compromising assay specificity and accuracy.

Chiral chromatography Enantiomeric purity Sertraline impurity profiling

Molecular Weight Differentiation from Sertraline and N-Desmethylsertraline for LC-MS/MS Quantification

The target compound (C16H14Cl2O, monoisotopic mass 292.042 Da) is differentiated from sertraline (C17H17Cl2N·HCl, MW 342.7 g/mol as hydrochloride salt) and N-desmethylsertraline (C16H15Cl2N, MW 280.2 Da) by a distinct m/z value and the absence of a basic nitrogen atom, which alters electrospray ionization (ESI) efficiency and fragmentation patterns [1]. A hallmark of sertraline's metabolism is N-demethylation to N-desmethylsertraline, which retains the amine group and is 'substantially less active than sertraline' [2]; this compound represents a further structural divergence—replacement of the amine with a hydroxyl group—that eliminates the ionizable center required for protonation-dependent ESI+ detection, requiring negative-ion mode or alternative ionization strategies [1]. This physicochemical distinction mandates separate calibration curves and prevents direct quantification using sertraline or N-desmethylsertraline reference standards.

LC-MS/MS Impurity quantification Mass spectrometry

Chromatographic Retention Time Differentiation Under Validated Pharmacopeial HPLC Conditions

Under the stability-indicating HPLC method optimized by the University of Modena and Reggio Emilia group, sertraline and three non-chiral related impurities were baseline-separated in less than 10 minutes using a Zorbax Bonus-RP column (150 × 4.6 mm) with an embedded polar amide group in a C14 alkyl chain [1]. While the specific retention time for Impurity 4 was not individually tabulated in the publicly available abstract, the alcohol functional group confers greater polarity (logP reduction of ~0.5–1.0 units vs. the parent amine), resulting in consistently shorter retention on reversed-phase columns relative to sertraline (calculated logP ~5.1) and N-desmethylsertraline [1]. The Rao et al. chiral method further demonstrated that stereoisomeric impurities exhibit distinct retention times on dimethylated β-cyclodextrin CSP, enabling enantiomeric purity determination [2]. This compound's retention time must be experimentally verified against a certified reference standard for accurate peak assignment in system suitability testing.

Reversed-phase HPLC Retention time System suitability

Regulatory Traceability: ANDA-Ready Reference Standard vs. Research-Grade Diastereomeric Mixture

Sertraline Impurity 4 (CAS 374777-87-4) is supplied with detailed characterization data compliant with regulatory guidelines specifically for ANDA analytical method development, method validation (AMV), and QC applications during commercial production of sertraline [1]. The compound can be provided with further traceability against pharmacopeial standards (USP or EP) depending on feasibility [1]. In contrast, the diastereomeric mixture Sertraline Impurity 1 (CAS 866018-46-4) is labelled as a 'Mixture of Diastereomers' and is not suitable as a single-component reference standard for peak identity confirmation in chiral purity assays . The USP and British Pharmacopoeia define cis-enantiomers and trans-diastereomers of sertraline as related substances requiring individual control [2]; a single-enantiomer impurity reference standard is the minimum requirement for demonstrating specificity in enantiomeric purity methods submitted to regulatory agencies.

ANDA submission Reference standard Pharmacopeial compliance

Procurement-Relevant Application Scenarios for (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL (CAS 374777-87-4)


Chiral Purity Method Validation for Sertraline HCl Drug Substance ANDA Submissions

When developing and validating an enantiomeric purity HPLC method for sertraline HCl drug substance in support of an ANDA, procurement of the single (4S)-configured Sertraline Impurity 4 reference standard (CAS 374777-87-4) is mandatory. The Rao et al. (2009) chiral HPLC method using dimethylated β-cyclodextrin CSP [1] and the Reyes-Reyes et al. (2014) UHPLC method using 2-hydroxypropyl-β-cyclodextrin as chiral mobile phase additive [2] both require stereochemically pure impurity reference standards to establish system suitability parameters (resolution, theoretical plates, tailing factor). The diastereomeric mixture (Impurity 1, CAS 866018-46-4) introduces multiple unresolved peaks that invalidate specificity claims under ICH Q2(R1).

LC-MS/MS Identification and Quantification of Hydroxylated Sertraline Process Impurities

For analytical laboratories tasked with identifying and quantifying process-related impurities in sertraline API batches, this compound serves as the certified reference standard for the alcohol-class impurity. Its monoisotopic mass of 292.042 Da and absence of a basic nitrogen center differentiate it from amine-bearing impurities (sertraline m/z 306.2, N-desmethylsertraline m/z 280.2) [1]. This requires distinct ESI- ionization optimization and separate MRM transition development, making the compound indispensable for comprehensive impurity fate-and-purge studies required under ICH M7 for mutagenic impurity risk assessment.

Stability-Indicating Method Development for Sertraline Finished Dosage Forms

The validated HPLC method developed on a Zorbax Bonus-RP column achieved baseline separation of sertraline and three non-chiral related impurities in under 10 minutes [1]. The (4S)-alcohol impurity, being more polar than sertraline, elutes earlier and must be accurately identified using a certified reference standard to avoid misassignment with other early-eluting polar degradants. The compound's regulatory-grade characterization data (CoA, NMR, MS) [2] ensures traceability for stability study reports submitted to regulatory agencies.

Sertraline Metabolite Pathway Investigation in Preclinical Pharmacokinetic Studies

In preclinical ADME studies investigating sertraline metabolism, this compound represents the fully reduced alcohol metabolite resulting from oxidative deamination of sertraline or N-desmethylsertraline followed by ketone reduction. N-Desmethylsertraline is documented to be 'substantially less active than sertraline' [1]; the alcohol analog represents a further pharmacologically attenuated species. Procurement of this reference standard enables accurate quantification in plasma, urine, and tissue homogenates via LC-MS/MS, distinguishing it from the active parent drug and the partially active N-desmethyl metabolite.

Quote Request

Request a Quote for (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.